3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine
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Overview
Description
3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a piperidine derivative, such as piperidine-4-carboxaldehyde, which reacts with a pyridine derivative, such as 4-hydroxymethylpyridine, in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, exhibit similar pharmacological properties.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which contain the pyridine ring, are used in various biochemical and medicinal applications.
Uniqueness
The uniqueness of 3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine lies in its dual functionality, combining the properties of both piperidine and pyridine rings.
Properties
IUPAC Name |
3-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-15(11-19-7-1)12-20-10-2-4-16(13-20)14-21-17-5-8-18-9-6-17/h1,3,5-9,11,16H,2,4,10,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBQUJOWVCXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)COC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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